molecular formula C19H25N5O2 B1192786 GPBAR1-agonist-10

GPBAR1-agonist-10

Cat. No. B1192786
M. Wt: 355.442
InChI Key: DZCCDHPCOPVCNQ-HOTGVXAUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

GPBAR1-agonist-10 is a novel selective non-steroidal agonist of g-protein bile acid receptor 1 (gpbar1, also known as tgr5 or m-bar)

Scientific Research Applications

  • Metabolic and Inflammatory Diseases : GPBAR1 has emerged as a significant target for treating metabolic and inflammatory diseases, including type 2 diabetes, obesity, and non-alcoholic steatohepatitis. Non-steroidal GPBAR1 agonists, including compounds like "GPBAR1-agonist-10," are being explored due to their selective activation properties over other bile acid receptors, offering potential treatment options for GPBAR1 related disorders (Di Leva et al., 2019).

  • Regulation of Inflammation : GPBAR1 agonists have been found to reduce the production of pro-inflammatory cytokines and stabilize the alternative macrophage phenotype, indicating their potential role in controlling inflammation. This is particularly relevant in the context of diseases where inflammation plays a crucial role (Hoegenauer et al., 2014).

  • Inflammatory Bowel Diseases : The activation of GPBAR1 can provide therapeutic benefits in models of colitis, by modulating the phenotype of intestinal macrophages and reducing intestinal inflammation. This suggests a role for GPBAR1 agonists in the treatment of inflammatory bowel diseases (Biagioli et al., 2017).

  • Liver Diseases and Immune Response : GPBAR1 also plays a role in liver diseases and the immune response. Its activation has been shown to reduce liver injury in rodent models of hepatitis and modulate the liver's immune cell ecology, indicating its potential in treating liver-related disorders (Biagioli et al., 2019).

  • Vascular Function and Cardiovascular Health : GPBAR1 agonists can impact vascular function and may contribute to cardiovascular health. For instance, GPBAR1 activation has been linked to vasodilation and the regulation of endothelial function in portal hypertension, suggesting a potential application in cardiovascular diseases (Renga et al., 2015).

properties

Product Name

GPBAR1-agonist-10

Molecular Formula

C19H25N5O2

Molecular Weight

355.442

IUPAC Name

1-Cyclohexyl-3-((3S,5S)-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-yl)urea

InChI

InChI=1S/C19H25N5O2/c25-19(21-14-9-5-2-6-10-14)22-15-11-16(20-12-15)18-23-17(24-26-18)13-7-3-1-4-8-13/h1,3-4,7-8,14-16,20H,2,5-6,9-12H2,(H2,21,22,25)/t15-,16-/m0/s1

InChI Key

DZCCDHPCOPVCNQ-HOTGVXAUSA-N

SMILES

O=C(N[C@@H]1CN[C@H](C2=NC(C3=CC=CC=C3)=NO2)C1)NC4CCCCC4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

GPBAR1-agonist-10;  GPBAR1 agonist 10;  GPBAR1agonist10

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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